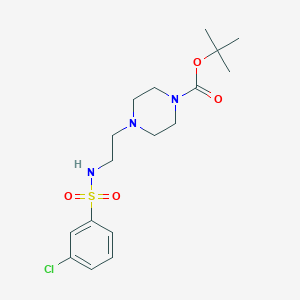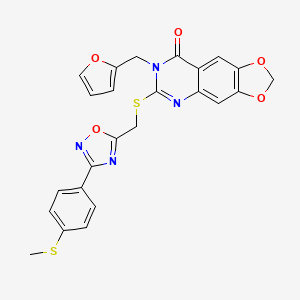
N-benzyl-N-methyl-2-(4-quinoxalin-2-ylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-benzyl-N-methyl-2-(4-quinoxalin-2-ylphenoxy)propanamide” is a chemical compound with the molecular formula C24H18N4O5S2. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to exhibit diverse pharmacological activities .
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions . The specific reactions that “N-benzyl-N-methyl-2-(4-quinoxalin-2-ylphenoxy)propanamide” can undergo are not detailed in the available resources.科学的研究の応用
Neuroprotection and Ischemia
Quinoxaline derivatives have been investigated for their neuroprotective properties, particularly in the context of cerebral ischemia. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) is a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, showing significant protective effects against global ischemia when administered after an ischemic challenge (Sheardown et al., 1990).
Antitumor Activity
Some quinoxaline derivatives have demonstrated promising antitumor activities. A study highlighted the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, which showed remarkable broad-spectrum antitumor activity, suggesting their potential as leads for anticancer drug development (Al-Suwaidan et al., 2016).
Antimicrobial Properties
The antimicrobial activity of quinoxaline N,N-dioxide and its derivatives has been studied, showing effectiveness against various bacterial and yeast strains. This suggests the potential of quinoxaline derivatives in developing new antimicrobial agents (Vieira et al., 2014).
Synthetic Methods and Chemical Interactions
Research on the synthesis and chemical properties of quinoxaline derivatives provides foundational knowledge for exploring their applications in material science, organic synthesis, and potentially as components of electronic devices. For example, the lithiation and side-chain substitution of quinoxalin-2-ones offer insights into modifying chemical structures for specific functionalities (Smith et al., 2003).
Environmental and Biological Implications
Studies on the detoxification of carcinogenic compounds by quinoxaline derivatives highlight their potential role in environmental protection and biological systems. The unusual double Lossen rearrangement mechanism involved in the detoxification process by hydroxamic acids presents a novel area for chemical research (Zhu et al., 2010).
将来の方向性
Quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . Therefore, “N-benzyl-N-methyl-2-(4-quinoxalin-2-ylphenoxy)propanamide” and similar compounds may have potential applications in these areas.
特性
IUPAC Name |
7-(furan-2-ylmethyl)-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5S2/c1-34-16-6-4-14(5-7-16)22-26-21(33-27-22)12-35-24-25-18-10-20-19(31-13-32-20)9-17(18)23(29)28(24)11-15-3-2-8-30-15/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECHVUQHJCDTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CO6)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-2-(4-quinoxalin-2-ylphenoxy)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2417241.png)
![1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B2417242.png)
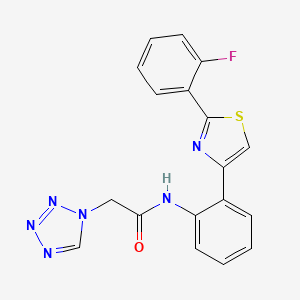

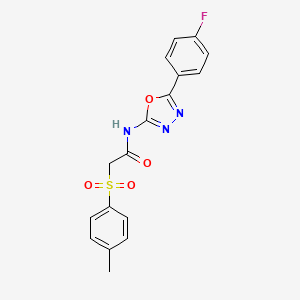
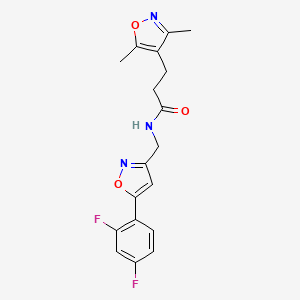
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2417253.png)
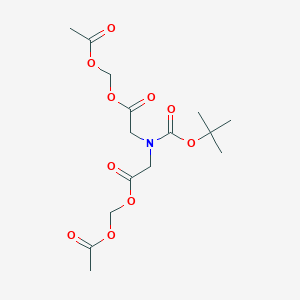

![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2417256.png)
![3-(2-chlorophenyl)-N-[(1,2-dimethylindol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2417258.png)

